molecular formula C7H6INO2 B1283256 4-Amino-2-iodobenzoic acid CAS No. 73655-51-3

4-Amino-2-iodobenzoic acid

Cat. No. B1283256
CAS RN: 73655-51-3
M. Wt: 263.03 g/mol
InChI Key: BECAAKAVMYEKLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the supramolecular salts involves cocrystallization experiments with 4-aminobenzoic acid and other aminobenzoic acids, such as 2-aminobenzoic acid and 3-aminobenzoic acid, with a series of organic acids. The resulting molecular salts are characterized by strong N-H...O hydrogen bonds between the protonated amino groups of the aminobenzoic acids and the deprotonated acidic groups of the organic acids. These interactions are crucial for the formation and stabilization of the salts' crystal structures .

Molecular Structure Analysis

The molecular structures of these salts are characterized using infrared spectroscopy (IR), elemental analysis (EA), and X-ray diffraction analysis (XRD). The crystal packing is largely interpreted in terms of the strong hydrogen bonding interactions mentioned above. The salts exhibit a variety of ring motifs, such as R12(5), R12(3), R21(6), and others, which are indicative of the complex hydrogen bonding networks present within the crystal structures. These motifs play a significant role in the formation and stabilization of the crystals .

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions involving 4-amino-2-iodobenzoic acid. However, the formation of supramolecular salts from aminobenzoic acids suggests that these compounds can participate in reactions that lead to the formation of salts with distinct hydrogen bonding patterns. The presence of the amino group and the carboxylic acid moiety in these compounds allows for a variety of potential chemical transformations .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, of the salts are reported, which can be indicative of their stability. The chemical properties are inferred from the molecular structures, which show a range of secondary interactions in addition to the primary hydrogen bonding. These interactions contribute to the stabilization and expansion of the 2D and 3D framework structures of the salts. The presence of different ring motifs and hydrogen bonding patterns in the crystal structures suggests that these salts could have diverse physical and chemical properties .

Scientific Research Applications

Oxidation and Functional Group Transformations

4-Amino-2-iodobenzoic acid is related to 2-Iodoxybenzoic acid (IBX), which is primarily used in the oxidation of alcohols to carbonyl compounds at room temperature. IBX's unique property of being insoluble in most solvents except DMSO, coupled with its tolerance for amine functionality, makes it useful for the oxidation of amino alcohols to amino carbonyl compounds. Additionally, IBX can oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond and is also effective in oxidizing allylic and benzylic positions. This compound is instrumental in the synthesis of a,b-unsaturated carbonyl compounds from carbonyl compounds, with IBX as the oxidant. The oxidation of silyl enol ethers upon exposure to IBX and 4-methoxypyridine N-oxide is another application area. Furthermore, water-soluble derivatives and polymer-based IBX offer additional advantages in transformations that facilitate the construction of diverse heterocyclic systems (Nair, 2020).

Solid State Structure Analysis

The solid-state structure of compounds related to 4-Amino-2-iodobenzoic acid, like 4-iodobenzoic acid, has been explored using techniques such as variable temperature X-ray diffraction and solid-state NMR. These studies reveal insights into molecular interactions and transitions, such as the presence of strong hydrogen bonds and van der Waals forces between iodine atoms in the dimeric unit in the solid state (Nygren, Wilson, & Turner, 2005).

Iodine Accumulation and Antioxidant Potential in Plants

Studies on iodobenzoates, including 4-iodobenzoic acid, have been conducted to understand their effect on plant growth, development, and antioxidant activity. For instance, research on tomato seedlings showed that iodine compounds like 4-iodobenzoic acid can affect plant growth and development, impact iodine accumulation in plant tissues, and modify the content of certain antioxidants in tomato leaves. These findings are crucial for understanding the role of iodine in plant physiology and its potential agricultural applications (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Surface Modification and Sensor Development

The modification of surfaces, like glassy carbon electrodes, with compounds such as 4-aminobenzoic acid has significant implications in sensor technology. This modification technique is used for fabricating various sensors and devices, demonstrating the versatility of 4-aminobenzoic acid in developing new materials with specific electrical and chemical properties (Liu, Cheng, Liu, & Dong, 2000).

Safety And Hazards

4-Amino-2-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECAAKAVMYEKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559033
Record name 4-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-iodobenzoic acid

CAS RN

73655-51-3
Record name 4-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Protiva, V Křeček, B Máca, J Urban… - Collection of …, 1989 - cccc.uochb.cas.cz
… synthesis from diacetyltyrosine (XV) and 4-amino-2-iodobenzoic acid (I). Syntheses of acid I … Hydrolysis by boiling with hydrochloric acid3 furnished 4-amino-2-iodobenzoic acid (I; 70%)…
Number of citations: 4 cccc.uochb.cas.cz
L Ferencz, DL Muntean - Rev. Roum. Chim, 2014 - researchgate.net
Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid and thus prevent normal bacterial utilization of this, for the synthesis of folic acid. Allergies …
Number of citations: 5 www.researchgate.net

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